(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a propionamide moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methyl aniline and an appropriate aldehyde.
Formation of Schiff Base: The aniline and aldehyde are dissolved in ethanol, and a drop of glacial acetic acid is added.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: A related compound with a similar aromatic structure.
Fluorinated Pyridines: Compounds with fluorine substitution on a pyridine ring.
Uniqueness
(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide is unique due to its specific chiral configuration and the presence of both an amino group and a fluoro-substituted aromatic ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13FN2O |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13FN2O/c1-6-5-8(11)3-4-9(6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
VWIJYTLNVUJJLI-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C(C)N |
Origin of Product |
United States |
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